
Cyclopentanecarboxylic acid
Overview
Description
Cyclopentanecarboxylic acid (CPA) is a cyclic aliphatic carboxylic acid with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol . Its structure consists of a cyclopentane ring fused to a carboxylic acid group, making it a versatile intermediate in organic synthesis. Key identifiers include CAS numbers 197958-29-5 (high-purity grade) and 3400-45-1 (EINECS), with ChemSpider ID 17789 .
Scientific Research Applications
Pharmaceutical Applications
1.1 Synthesis of Antitumor Agents
Cyclopentanecarboxylic acid derivatives have been investigated for their potential in developing antitumor agents. Notably, platinum(II) complexes of this compound hydrazide have shown promising cytotoxicity against various cancer cell lines, including Friend leukemia and A2780 ovarian tumor cells. These complexes were characterized by their lower toxicity compared to cisplatin while maintaining comparable antitumor activity in vivo against murine leukemia models .
1.2 Boron Neutron Capture Therapy (BNCT)
In the realm of cancer treatment, this compound has been utilized in BNCT, particularly in rodent models for glioma and melanoma. The compound acts as a carrier for boron isotopes, which are selectively taken up by tumor cells, allowing targeted radiation therapy that spares normal tissues . Clinical trials are ongoing to evaluate its efficacy in treating various malignancies.
Material Science Applications
2.1 Polymer Synthesis
this compound serves as a precursor in synthesizing various polymers and advanced materials. Its unique structure allows it to be incorporated into polymer backbones, enhancing material properties such as thermal stability and mechanical strength. The increasing demand for high-performance materials has driven research into optimizing synthetic pathways for this compound derivatives .
2.2 Fragrance Industry
The compound is also significant in the fragrance industry, where it is used as an intermediate in synthesizing aromatic compounds. Its ability to contribute to complex scent profiles makes it a valuable ingredient in perfumery .
Organic Synthesis Applications
3.1 Transannular C–H Functionalization
Recent advancements have demonstrated the utility of this compound in transannular C–H functionalization reactions. This process allows for the selective arylation of cycloalkane carboxylic acids, providing a straightforward method to synthesize biologically active compounds with minimal steps . The ability to modify this compound derivatives enhances their potential as building blocks in drug discovery.
3.2 Synthetic Routes Development
Various synthetic routes have been developed to create this compound derivatives efficiently. Techniques such as ring contraction from larger cyclic compounds have been explored to produce these valuable intermediates with high yields .
Case Studies
Mechanism of Action
The mechanism by which cyclopentanecarboxylic acid exerts its effects is primarily through its functional groups. The carboxylic acid group can participate in hydrogen bonding, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as drug synthesis or fragrance formulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopentanecarboxylic acid derivatives and analogs vary in substituents, physicochemical properties, and applications. Below is a detailed comparison:
Methyl-Substituted Derivatives
1-Methylthis compound (CAS 5217-05-0)
- Molecular Formula : C₇H₁₂O₂.
- Key Properties :
1,2,2-Trimethyl-3-(2-naphthylcarbamoyl)this compound
- Molecular Formula: C₂₀H₂₅NO₃.
- Structural Complexity: The naphthylcarbamoyl group enhances binding affinity to protein targets .
Amino- and Hydroxy-Substituted Derivatives
1-Amino-2-hydroxythis compound
- Molecular Formula: C₆H₁₁NO₃.
- Key Properties: Synthesis: Derived from 1-cyclopentenecarboxylic acid via cyanohydrin formation and hydrolysis . Bioactivity: Structural analog of serine and threonine; explored as an antitumor agent due to similarities with cycloleucine .
1-(Acetylamino)-cyclopentanecarboxylic Acid (CAS 4854-46-0)
- Molecular Formula: C₈H₁₃NO₃.
- Key Properties: Stability: Acetylation of the amino group improves metabolic stability compared to unmodified analogs . Applications: Intermediate in peptide mimetics and prodrug design .
Halogenated and Ester Derivatives
3-Fluorothis compound (CAS 1000331-07-2)
- Molecular Formula : C₆H₉FO₂.
- Key Properties :
This compound Esters
- Examples: 4-Hexadecyl ester (CAS 1000282-77-5): Used in lubricants and surfactants due to its long alkyl chain . Methyl ester: Produced via thallium-mediated oxidation of cyclohexanone; bp 102°C at 14 mmHg .
Market and Industrial Relevance
Compound | Market Value (2030 Projection) | Key Industries |
---|---|---|
CPA | $171.34 million | Pharmaceuticals, Polymers |
Fluorinated Derivatives | N/A | Specialty Chemicals |
Amino-Substituted CPA | N/A | Oncology Research |
Biological Activity
Cyclopentanecarboxylic acid (CPCA) is a cyclic carboxylic acid that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity, mechanisms of action, and potential therapeutic applications of CPCA, supported by relevant data and case studies.
Overview of this compound
This compound is characterized by a five-membered carbon ring with a carboxyl group (-COOH) attached. Its unique structure allows for various interactions within biological systems, contributing to its pharmacological properties.
Biological Activities
-
Antitumor Activity :
- Mechanism : Research indicates that derivatives of this compound, particularly 1-amino-cyclopentane carboxylic acid (ACPC), exhibit significant antitumor effects. ACPC has been shown to inhibit the growth of several cancer cell lines, including Novikoff rat hepatoma and Walker rat carcinoma . The mechanism appears to involve interference with metabolic pathways essential for tumor growth.
- Case Study : A study demonstrated that ACPC administration resulted in reduced tumor size in rodent models, highlighting its potential as an anticancer agent .
-
Renal Function Improvement :
- Mechanism : CPCA and its derivatives have been identified as renal vasodilators and diuretics. They enhance kidney function by increasing blood flow and urine output, making them candidates for treating hypertension and kidney dysfunction .
- Research Findings : In experiments with spontaneously hypertensive rats, CPCA derivatives showed increased urine volume and sodium excretion, indicating their efficacy in managing renal health .
-
C-H Functionalization :
- Significance : Recent advancements in synthetic methods have allowed for the transannular C–H functionalization of cycloalkane carboxylic acids, including CPCA. This process facilitates the creation of biologically active compounds with improved pharmacological profiles .
- Applications : The ability to modify CPCA through C–H arylation enhances its potential as a scaffold in drug development, particularly for compounds targeting hormone-dependent cancers .
Data Tables
Case Studies
- Antitumor Efficacy : A study published in Nature reported that ACPC significantly reduced tumor size in rodent models when administered at specific dosages, showcasing its potential as an effective therapeutic agent against certain cancers .
- Renal Studies : In a controlled experiment with hypertensive rats, compounds derived from CPCA were shown to increase urine output significantly compared to controls, establishing their role in renal therapy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for cyclopentanecarboxylic acid, and how do reaction conditions influence yield?
this compound can be synthesized via multiple pathways:
- Catalytic hydrocarboxylation of cyclopentene using synthesis gas (CO/H₂) under high-pressure conditions, which directly forms the carboxylic acid .
- Favorskii rearrangement of cyclohexanone derivatives, involving alpha-chlorination, ether formation, and ester hydrolysis steps .
- Oxidation of 1,1'-bicyclopentyl-1,1'-diol with KMnO₄ or CrO₃, yielding this compound as a major product . Yields depend on catalyst choice (e.g., Pd/C for reductions), temperature, and solvent polarity. For example, CrO₃ in acidic media may favor overoxidation, requiring precise stoichiometric control .
Q. How can researchers characterize this compound derivatives using spectroscopic methods?
- GC-MS : Effective for volatile derivatives (e.g., methyl or vinyl esters). For example, 3-methylene derivatives show distinct fragmentation patterns at m/z 114 (base peak for the cyclopentane ring) .
- NMR : Key signals include δ 1.5–2.5 ppm (cyclopentane protons) and δ 10–12 ppm (carboxylic acid proton, if free). Substituted derivatives (e.g., 3-fluoro or 2-hexyl-3-oxo) exhibit characteristic shifts due to electron-withdrawing groups .
- IR : A strong carbonyl stretch (~1700 cm⁻¹) confirms the carboxylic acid or ester functionality .
Q. What role does this compound play in bioactive compound synthesis?
It serves as a precursor for:
- Amino acid analogs : 1-Amino derivatives (e.g., 1-aminothis compound) are used in peptide mimetics, synthesized via Strecker or Gabriel reactions .
- Terpenoid derivatives : Esterification with bicyclic alcohols (e.g., 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl) produces plant growth regulators, as seen in Perumal, 2006 .
Advanced Research Questions
Q. How do stereochemical challenges in this compound derivatives impact synthetic strategies?
- Cis/trans isomerism : In 3-substituted derivatives (e.g., 3-fluoro or 3-ethenyl), steric hindrance dictates reaction pathways. For example, Favorskii rearrangements may favor trans products due to ring strain minimization .
- Chiral resolution : Derivatives like (R)-3-(1-methylethylidene)this compound require chiral HPLC or enzymatic resolution for enantiopure synthesis .
Q. What discrepancies exist in reported spectral data for this compound esters, and how can they be resolved?
- Mass spectral inconsistencies : For example, vinyl esters (e.g., ethenyl ester, CAS 16523-06-1) may show variable base peaks due to fragmentation stability. Cross-referencing with the EPA/NIH Mass Spectral Database (e.g., m/z 140 for C₈H₁₂O₂ derivatives) is critical .
- NMR solvent effects : Carboxylic acid protons in DMSO-d₆ vs. CDCl₃ exhibit significant chemical shift differences, necessitating solvent notation in data reporting .
Q. What strategies optimize the synthesis of complex derivatives like 2-hexyl-3-oxothis compound methyl ester?
- Stepwise oxidation-esterification : Cyclopentane rings are first oxidized to ketones (e.g., using PCC), followed by alkylation with hexyl Grignard reagents and final esterification with methyl iodide .
- Byproduct mitigation : Side reactions during alkylation (e.g., overalkylation) are minimized using low temperatures (−78°C) and controlled stoichiometry .
Q. How do computational methods aid in predicting the reactivity of this compound in cycloaddition reactions?
- DFT calculations : Used to model transition states in Diels-Alder reactions involving this compound dienophiles. For example, electron-deficient derivatives (e.g., 3-oxo) show higher reactivity due to lowered LUMO energy .
- MD simulations : Predict solubility and aggregation behavior in aqueous media, critical for designing bioactive derivatives .
Q. Methodological Guidance
Q. How should researchers document synthetic procedures for reproducibility?
- Follow Beilstein Journal of Organic Chemistry guidelines:
- Provide detailed reaction conditions (catalyst loading, temperature gradients, purification methods).
- Report yields as isolated masses, not theoretical calculations.
- Include characterization data (e.g., HRMS, elemental analysis) for new compounds .
Q. What analytical techniques resolve conflicting data on derivative purity?
Properties
IUPAC Name |
cyclopentanecarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-6(8)5-3-1-2-4-5/h5H,1-4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDSSBMEKXHSJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187610 | |
Record name | Cyclopentane carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3400-45-1 | |
Record name | Cyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3400-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentane carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003400451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentanecarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59714 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopentane carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopentanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.245 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CYCLOPENTANECARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6691VH94A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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